molecular formula C12H11FO B8170560 2-(Cyclopropylmethoxy)-4-ethynyl-1-fluorobenzene

2-(Cyclopropylmethoxy)-4-ethynyl-1-fluorobenzene

Cat. No.: B8170560
M. Wt: 190.21 g/mol
InChI Key: YASHIFYKLQYZIU-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4-ethynyl-1-fluorobenzene is an organic compound characterized by the presence of a cyclopropylmethoxy group, an ethynyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-4-ethynyl-1-fluorobenzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethoxy)-4-ethynyl-1-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alkanes or alkenes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4-ethynyl-1-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-ethynyl-1-fluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • 2-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
  • 2-(Cyclopropylmethoxy)phenyl derivatives

Comparison: 2-(Cyclopropylmethoxy)-4-ethynyl-1-fluorobenzene is unique due to the presence of the ethynyl group and the fluorine atom, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-4-ethynyl-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO/c1-2-9-5-6-11(13)12(7-9)14-8-10-3-4-10/h1,5-7,10H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASHIFYKLQYZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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